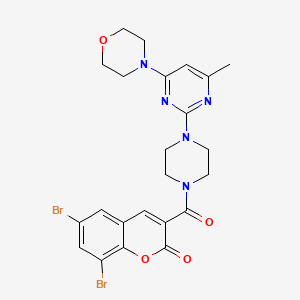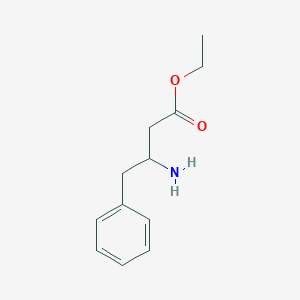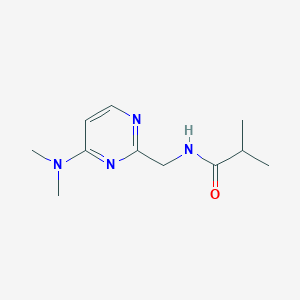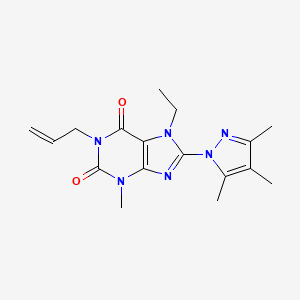![molecular formula C18H20Cl2FN3O B2885143 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride CAS No. 477762-23-5](/img/structure/B2885143.png)
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride” is a chemical compound with the CAS number 477762-23-5 .
Synthesis Analysis
The synthesis of similar compounds has been described in various scientific publications. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . Another method involved the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and substituted benzoic acid .科学的研究の応用
DNA Binding and Fluorescent Staining
Compounds similar to "4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride" have been studied for their potential in binding with DNA and being used as fluorescent stains. For example, Hoechst 33258, a related compound with a benzimidazole group known for its ability to bind to the minor groove of double-stranded DNA, highlights the potential of such compounds in molecular biology research. This application is crucial for chromosome and nuclear staining, flow cytometry, and analyzing plant chromosomes (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
Another area of application for structurally related compounds is in the imaging of amyloid plaques in Alzheimer's disease. Radioligands developed from similar compounds have been used in PET scans to differentiate between Alzheimer's disease patients and healthy controls, showcasing their utility in early disease detection and monitoring the effectiveness of anti-amyloid therapies (Nordberg, 2007).
Metabolism and Disposition Studies
The metabolism and disposition of arylpiperazine derivatives, which share structural similarities with the compound , have been extensively studied. These compounds are known for their wide range of applications, including in the treatment of depression, psychosis, and anxiety. Understanding their metabolic pathways is crucial for developing new therapeutics and assessing potential side effects (Caccia, 2007).
Chemosensor Development
Compounds with similar structures have also been explored for their use in developing chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, demonstrating the versatility of these compounds in analytical chemistry and environmental monitoring (Roy, 2021).
将来の方向性
The future directions for “4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride” could involve further exploration of its biological activities and potential therapeutic applications. For instance, similar compounds have been found to exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . Therefore, “this compound” could potentially be investigated for similar applications.
特性
IUPAC Name |
4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O.ClH/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)20)21-18(24)13-2-4-14(19)5-3-13;/h2-7,12H,8-11H2,1H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMUKBLOWPFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)


![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)